1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
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Description
Scientific Research Applications
Chemical Synthesis and Reactions
1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea and its derivatives have been a subject of research due to their potential in chemical synthesis and reactions. One study focused on the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate, leading to the synthesis of various pyrimidine derivatives, showcasing the versatility of pyrazolo[1,5-a]pyrimidine compounds in chemical transformations (Yamanaka, Niitsuma, & Sakamoto, 1979).
Pharmacological Potential
The pharmacological applications of derivatives of this compound are significant, especially in the development of treatments for neurological disorders. A study on urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin demonstrated significant antiparkinsonian activity in haloperidol-induced catalepsy in mice. This research suggests the potential of these compounds in the treatment of Parkinson's disease and highlights their neuroprotective properties (Azam, Alkskas, & Ahmed, 2009).
Fluorescent Probes Development
The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has opened pathways for creating novel functional fluorophores. These compounds, derived from pyrazolo[1,5-a]pyrimidine derivatives, have shown significant fluorescence properties, making them suitable for use as fluorescent probes in biological and environmental detection applications. The study illustrates the potential of pyrazolo[1,5-a]pyrimidine derivatives in the development of fluorescent materials with high quantum yields (Castillo, Tigreros, & Portilla, 2018).
Anticancer and PI3K Inhibition
Modifications of pyrazolo[1,5-a]pyrimidine derivatives have led to the development of compounds with potent anticancer effects and reduced toxicity. One study modified N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety. This modification resulted in compounds with significant antiproliferative activities against human cancer cell lines and reduced acute oral toxicity, indicating their potential as effective anticancer agents with low toxicity (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-7-14-16-8-11(9-20(14)19-10)17-15(21)18-12-5-3-4-6-13(12)22-2/h3-9H,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHYTHPVRCMDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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